molecular formula C8H12Mo2O8 B083154 molybdenum(2+);tetraacetate CAS No. 14221-06-8

molybdenum(2+);tetraacetate

Cat. No.: B083154
CAS No.: 14221-06-8
M. Wt: 428.1 g/mol
InChI Key: DOOLFANBWPPEGQ-UHFFFAOYSA-J
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Description

Tetrakis(mu-(acetato-O:O’))dimolybdenum, also known as dimolybdenum tetraacetate, is a coordination compound with the molecular formula C8H12Mo2O8. This compound features a metal-metal bond between two molybdenum atoms, bridged by four acetate ligands. It is a notable example of a compound with a quadruply bonded metal-metal interaction, which is of significant interest in the field of inorganic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(mu-(acetato-O:O’))dimolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl with acetic acid. The reaction typically proceeds as follows:

Mo2(CO)6+4CH3COOHMo2(O2CCH3)4+6CO+2H2\text{Mo}_2(\text{CO})_6 + 4 \text{CH}_3\text{COOH} \rightarrow \text{Mo}_2(\text{O}_2\text{CCH}_3)_4 + 6 \text{CO} + 2 \text{H}_2 Mo2​(CO)6​+4CH3​COOH→Mo2​(O2​CCH3​)4​+6CO+2H2​

This reaction is carried out under reflux conditions, where molybdenum hexacarbonyl is dissolved in acetic acid and heated to facilitate the formation of the desired product .

Industrial Production Methods

While the industrial production of tetrakis(mu-(acetato-O:O’))dimolybdenum is not as common as its laboratory synthesis, it can be scaled up using similar reaction conditions. The key is to maintain a controlled environment to ensure the purity and yield of the compound. Industrial methods may involve continuous flow reactors to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(mu-(acetato-O:O’))dimolybdenum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetrakis(mu-(acetato-O:O’))dimolybdenum has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrakis(mu-(acetato-O:O’))dimolybdenum involves its ability to form strong metal-metal bonds and interact with various ligands. The quadruply bonded molybdenum atoms can undergo redox reactions, ligand exchange, and coordination with other molecules. These interactions are crucial for its catalytic activity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    Chromium(II) acetate: Similar structure with chromium instead of molybdenum.

    Ruthenium(II) acetate: Similar coordination environment with ruthenium.

    Iron(II) acetate: Another example of a metal acetate complex with iron.

Uniqueness

Tetrakis(mu-(acetato-O:O’))dimolybdenum is unique due to its quadruply bonded molybdenum atoms, which is less common compared to other metal-metal bonded compounds. This unique bonding leads to distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

14221-06-8

Molecular Formula

C8H12Mo2O8

Molecular Weight

428.1 g/mol

IUPAC Name

molybdenum(2+);tetraacetate

InChI

InChI=1S/4C2H4O2.2Mo/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4

InChI Key

DOOLFANBWPPEGQ-UHFFFAOYSA-J

Isomeric SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2]

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mo+2].[Mo+2]

14221-06-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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